4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate
Description
Historical Evolution of Coumarin Chemistry
Coumarin, first isolated in 1820 from tonka beans by A. Vogel and independently by Nicholas Jean Baptiste Gaston Guibourt, marked the discovery of a benzopyrone-derived aromatic lactone. Early confusion with benzoic acid was resolved by Guibourt’s identification of its distinct lactone structure, which William Henry Perkin later synthesized in 1868 via the Perkin reaction between salicylaldehyde and acetic anhydride. The 19th-century applications of coumarin expanded beyond perfumery—notably in Houbigant’s Fougère Royale (1882)—to medicinal chemistry, spurred by the discovery of anticoagulant derivatives like dicoumarol and warfarin in the 20th century. These milestones established coumarin as a versatile scaffold for derivative synthesis, including 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate.
Taxonomic Classification of Coumarin Derivatives
Coumarin derivatives are classified into seven categories: simple coumarins, prenylated, furano-, pyrano-, sesquiterpenyl, oligomeric, and synthetic analogs. The target compound falls under synthetic coumarins due to its non-natural acetoxy and phenyl substituents. Structurally, it combines a 2H-chromen-2-one core with:
- 3-phenyl group : Aromatic substitution enhancing lipophilicity and π-π stacking potential.
- 4-methyl group : Electron-donating alkyl group influencing electronic distribution.
- 7-acetoxy group : Ester functionality enabling hydrolytic reactivity and protein interactions.
This taxonomy underscores its divergence from natural coumarins like umbelliferone (7-hydroxycoumarin) and aligns it with pharmacologically active synthetic analogs such as warfarin.
Structural Significance of 3-Phenyl-4-Methyl Coumarins
The 3-phenyl and 4-methyl substituents critically modulate the compound’s physicochemical and biological properties:
For example, 4-phenylcoumarin derivatives exhibit neoflavonoid activity, while methyl groups at position 4 improve metabolic stability. These features make this compound a candidate for probing structure-activity relationships in drug design.
Research Importance of 7-Acetoxy Functionality
The 7-acetoxy group confers unique biochemical reactivity:
- Enzymatic substrate potential : Acts as a fluorogenic probe for esterases, as seen in 4-methylumbelliferyl acetate’s use to detect enzyme activity.
- Non-enzymatic acetylation : Demonstrated in studies where 7-acetoxy-4-methylcoumarin acetylated bovine serum albumin (BSA) lysine residues, suggesting utility in protein modification studies.
- Metabolic lability : The acetate ester’s hydrolytic cleavage in vivo enables controlled release of bioactive 7-hydroxy intermediates, a strategy employed in prodrug design.
These attributes position the 7-acetoxy group as a multifunctional handle for chemical biology applications.
Contemporary Advances in Coumarin-Based Research
Recent synthetic innovations have expanded access to complex coumarin derivatives:
- Multicomponent reactions : Jiang et al. developed a one-pot synthesis of 3-benzoxazole coumarins using substituted salicylaldehydes, ethyl cyanoacetate, and o-aminophenols, achieving yields up to 79%.
- Catalytic advancements : Iron(III) chloride-catalyzed coupling of salicylaldehydes with Meldrum’s acid and alcohols produced coumarin-3-carboxylic esters in 73–91% yields.
- Biochemical applications : Studies on 7-acetoxy derivatives highlight their role in acetyltransferase research and fluorescence-based assays, bridging synthetic chemistry and enzymology.
These advances underscore the compound’s relevance in modern medicinal and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-15-9-8-14(21-12(2)19)10-16(15)22-18(20)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIICEKXTCMHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate typically involves the cyclization of appropriate precursors followed by acetylation. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research has demonstrated that 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate exhibits notable cytotoxic effects against various cancer cell lines. In studies involving A549 lung cancer cells, the compound showed significant inhibition of cell proliferation, with an IC50 value indicating potent activity . The mechanism of action appears to involve cell cycle arrest and increased production of reactive oxygen species (ROS), suggesting its potential as a lead compound in cancer therapy .
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it demonstrated selectivity towards tumor-associated carbonic anhydrase IX over the cytosolic isoform, indicating its potential utility in targeted cancer therapies .
1. Pharmacological Studies
Given its promising biological activities, this compound is a candidate for further pharmacological studies aimed at developing new anticancer drugs. Its interactions with biological macromolecules necessitate detailed investigations to elucidate its mechanisms of action and therapeutic potential .
2. Multitarget Agents
The compound's structural attributes suggest it may serve as a scaffold for designing multitarget agents that could address various pathways involved in cancer progression and other diseases. This approach aligns with current trends in drug development that focus on polypharmacology to enhance therapeutic efficacy while minimizing side effects .
Case Studies
Several studies have documented the effects of this compound on different cell lines:
- In Vitro Evaluation in A549 Cells :
- Cytotoxic Activity in Liver Cancer Cells :
Mechanism of Action
The biological effects of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate are primarily due to its ability to interact with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes and disrupt cellular processes . Its antioxidant properties are linked to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and predicted physicochemical properties of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate and related compounds:
Key Observations :
- The 4-methyl group in the target compound increases lipophilicity (logP ~2.5) compared to non-methylated analogs (e.g., logP 2.3 in ). This enhances membrane permeability but may reduce aqueous solubility.
- Acetate vs. amide derivatives : The acetamide analog in exhibits superior anti-inflammatory activity (IC₅₀ < ibuprofen), suggesting that nitrogen-containing substituents enhance bioactivity .
Challenges and Limitations
- Synthetic Complexity : Introducing multiple substituents (e.g., 4-methyl, 3-phenyl) requires precise stoichiometric control, as seen in , where triethylamine was used to neutralize HCl during amide bond formation .
- Stability Issues : Acetate esters are prone to hydrolysis under acidic or alkaline conditions, limiting shelf life. Structural analogs with trifluoromethyl groups () show improved stability but require hazardous reagents (e.g., trifluoroacetic anhydride) .
Biological Activity
4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl acetate (CAS No. 75200-57-6) is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H14O4, with a molecular weight of approximately 294.301 g/mol. Its structure is depicted as follows:
1. Antioxidant Activity
Several studies have demonstrated the antioxidant potential of this compound. The compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-Methyl-2-oxo-3-phenyl-2H-chromen-7-y acetate | 25 | |
| Ascorbic Acid | 15 | |
| Curcumin | 30 |
2. Anti-inflammatory Effects
Research indicates that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation in various cell models. It has been shown to downregulate the expression of COX-2 and TNF-alpha.
Case Study:
In a study conducted on lipopolysaccharide (LPS)-induced RAW264.7 macrophages, treatment with 4-methyl-2-oxo-3-phenyl-2H-chromen-7-y acetate significantly reduced the levels of nitric oxide (NO) production and inflammatory cytokines compared to untreated controls.
3. Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains, showing promising results.
Table 2: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL | |
| Escherichia coli | 12 | 75 µg/mL | |
| Candida albicans | 10 | 100 µg/mL |
The biological activities of 4-methyl-2-oxo-3-phenyl-2H-chromen-7-y acetate are attributed to its ability to modulate various signaling pathways. It acts as an inhibitor of NF-kB, leading to decreased expression of inflammatory genes. Additionally, its antioxidant properties stem from the presence of the chromenone moiety, which can donate electrons to free radicals.
Q & A
Q. How do reaction kinetics differ between conventional and microwave-assisted synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
